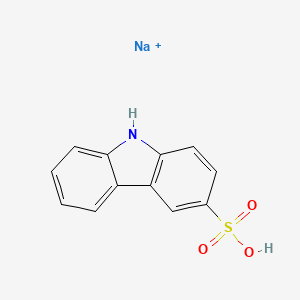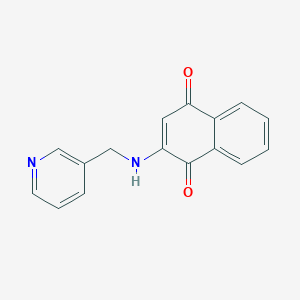
2-((Pyridin-3-ylmethyl)amino)naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Pyridin-3-ylmethyl)amino)naphthalene-1,4-dione is a compound that belongs to the class of 1,4-naphthoquinones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Pyridin-3-ylmethyl)amino)naphthalene-1,4-dione typically involves the reaction of 1,4-naphthoquinone with pyridin-3-ylmethylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation and large-scale chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-((Pyridin-3-ylmethyl)amino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone moiety can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroquinone derivatives, substituted naphthoquinones, and other functionalized naphthalene compounds .
Wissenschaftliche Forschungsanwendungen
2-((Pyridin-3-ylmethyl)amino)naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antitumor agent.
Medicine: It is being investigated for its potential use in treating neurodegenerative diseases and as a cardioprotective agent.
Industry: The compound is used in the development of dyes and pigments .
Wirkmechanismus
The mechanism of action of 2-((Pyridin-3-ylmethyl)amino)naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells and microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-3-((thiophen-2-ylmethyl)amino)naphthalene-1,4-dione
- 2-chloro-3-((furan-2-ylmethyl)amino)naphthalene-1,4-dione
- 2-chloro-3-((pyridin-2-ylmethyl)amino)naphthalene-1,4-dione
Uniqueness
2-((Pyridin-3-ylmethyl)amino)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-3-ylmethyl group enhances its ability to interact with biological targets, making it a promising candidate for drug development and other applications .
Eigenschaften
CAS-Nummer |
5097-46-1 |
|---|---|
Molekularformel |
C16H12N2O2 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
2-(pyridin-3-ylmethylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H12N2O2/c19-15-8-14(18-10-11-4-3-7-17-9-11)16(20)13-6-2-1-5-12(13)15/h1-9,18H,10H2 |
InChI-Schlüssel |
AFZVHFIMKHHMJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)NCC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



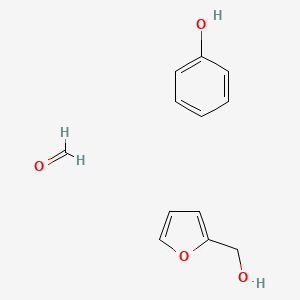
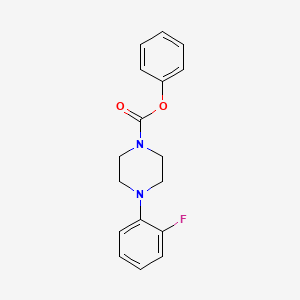

![Butyl 2-[(trifluoroacetyl)amino]octanoate](/img/structure/B14156639.png)
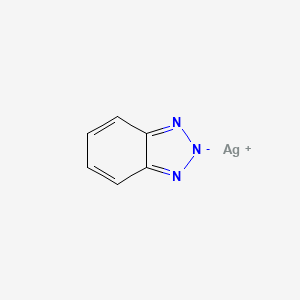
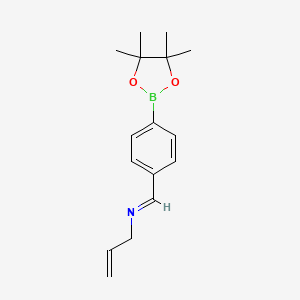
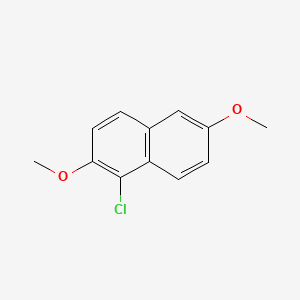
![Ethyl 2-[[2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoyl]amino]acetate](/img/structure/B14156674.png)



![8-Ethoxy-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]chromen-2-one](/img/structure/B14156703.png)
